Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, 4-methoxyphenyl ester, (1S,2S)-
Description
The compound Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, 4-methoxyphenyl ester, (1S,2S)- is a structurally intricate cyclopropanecarboxylic acid derivative. Key features include:
- Cyclopropane core: Enhances metabolic stability and steric strain, influencing binding affinity .
- Imidazolidinyl-xanthene moiety: Introduces bulkiness and π-π stacking capabilities, likely targeting enzymes or receptors with high specificity .
- (1S,2S) stereochemistry: Critical for enantioselectivity and biological activity, as seen in related compounds like (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylic acid .
Properties
IUPAC Name |
(4-methoxyphenyl) (1S,2S)-2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O7/c1-42-23-13-11-22(12-14-23)21-38-34(40)36(37-35(38)41,30-19-28(30)33(39)44-25-17-15-24(43-2)16-18-25)20-29-26-7-3-5-9-31(26)45-32-10-6-4-8-27(29)32/h3-18,28-30H,19-21H2,1-2H3,(H,37,41)/t28-,30-,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQIPAXVYUBZHZ-MPCNFJCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)C6CC6C(=O)OC7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)[C@@](NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)[C@H]6C[C@@H]6C(=O)OC7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropanecarboxylic acid derivatives, particularly the compound Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, 4-methoxyphenyl ester, (1S,2S)- , exhibit significant biological activity that has been explored in various studies. This compound is notable for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key features include:
- Cyclopropane ring : Provides unique steric and electronic properties.
- Methoxyphenyl groups : Enhance lipophilicity and may improve bioavailability.
- Imidazolidinyl moiety : Potentially involved in enzyme inhibition or receptor binding.
The molecular formula is with a molecular weight of approximately 618.68 g/mol .
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Research indicates that cyclopropanecarboxylic acids can function as inhibitors of various enzymes, notably O-acetylserine sulfhydrylase (OASS), which plays a critical role in cysteine biosynthesis. Compounds similar to the one in focus have demonstrated:
- Inhibition of OASS : This leads to reduced levels of cysteine, which can affect bacterial growth and survival .
- Synergistic effects with antibiotics : The compound has shown potential as an adjuvant to enhance the efficacy of existing antibiotics like colistin against resistant bacterial strains .
In Vitro Studies
In vitro studies have provided insights into the potency and selectivity of this compound against various biological targets:
| Target | IC50 (μM) | Comments |
|---|---|---|
| OASS-A | 0.028 | Highly potent inhibitor |
| OASS-B | 0.490 | Moderate inhibition observed |
| Bacterial strains tested | Variable | Synergistic effects noted with colistin |
These findings suggest that the compound could be developed further as a therapeutic agent against bacterial infections, particularly those caused by resistant strains .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of cyclopropanecarboxylic acid derivatives against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when combined with colistin, suggesting a promising role as an antibiotic adjuvant.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on cancer cell lines. The results showed that at certain concentrations, it selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Cyclopropanecarboxylic acid derivatives have been investigated for their antimicrobial properties. For instance, certain derivatives exhibit significant activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. The structural features of these compounds contribute to their efficacy in disrupting microbial cell functions.
2. Antileishmanial Agents
Research indicates that cyclopropanecarboxylic acid derivatives can be effective against Leishmania donovani, the causative agent of visceral leishmaniasis. A study demonstrated that specific compounds showed sub-micromolar potency against intracellular amastigotes of L. donovani, highlighting their potential in treating this neglected tropical disease .
3. Leukotriene C4 Synthase Inhibition
Some cyclopropanecarboxylic acid derivatives have been identified as inhibitors of leukotriene C4 synthase, which plays a role in inflammatory responses. This suggests potential therapeutic applications in treating conditions like asthma and allergic reactions .
Agricultural Applications
1. Pesticidal Activity
Cyclopropanecarboxylic acid derivatives have been developed as active ingredients in pesticide formulations. Their effectiveness in controlling pest populations while maintaining high mammalian safety profiles makes them valuable in agricultural practices. For example, certain derivatives have shown promising results in pest prevention without significant toxicity to non-target organisms .
2. Insect Growth Regulators
These compounds are also being explored as insect growth regulators (IGRs). IGRs disrupt the normal development of insects, preventing them from maturing into reproductive adults. This application is crucial for integrated pest management strategies that aim to reduce pesticide use while effectively controlling pest populations .
Chemical Synthesis Applications
1. Synthetic Intermediates
Cyclopropanecarboxylic acid derivatives serve as important intermediates in organic synthesis. They are utilized in the preparation of various pharmaceuticals and agrochemicals due to their ability to undergo diverse chemical transformations. The unique structure of cyclopropane enables the formation of complex molecules through reactions such as ring-opening and functional group modifications .
2. Development of Novel Compounds
The versatility of cyclopropanecarboxylic acid derivatives has led to the synthesis of novel compounds with enhanced biological activities. By modifying the substituents on the cyclopropane ring or incorporating additional functional groups, researchers can tailor these compounds for specific applications in drug development and material science .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antileishmanial Activity | Evaluated various cyclopropanecarboxylic acid derivatives against L. donovani | Compound 24c showed IC50 value of 0.53 μM; modest reduction in liver parasitemia observed |
| Pesticidal Composition Development | Investigated the efficacy of cyclopropanecarboxylic acid esters as pesticides | High effectiveness against target pests with low toxicity to mammals reported |
| Synthesis Methodology | Developed synthetic routes for cyclopropanecarboxylic acid derivatives | Achieved high yields using optimized reaction conditions; potential for large-scale production |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s xanthene-imidazolidinyl system distinguishes it from simpler agrochemical derivatives, suggesting a specialized biological target (e.g., protease inhibition).
- 4-Methoxyphenyl ester is shared with Resmethrin but combined with heterocycles for enhanced selectivity.
- Molecular weight is significantly higher than analogs, impacting solubility and formulation requirements .
Pharmacokinetic and Physicochemical Properties
- Metabolic stability : Cyclopropane rings resist oxidative degradation, while the ester group may hydrolyze in vivo to release the active carboxylic acid .
- Solubility: High molecular weight and bulky substituents likely reduce aqueous solubility, necessitating prodrug strategies or nanoformulations .
Q & A
Q. What synthetic methodologies are optimal for preparing the target compound, and how can reaction yields be improved?
The synthesis of cyclopropanecarboxylic acid derivatives often involves multi-step procedures. For example, cyclopropane ring formation can be achieved via [3+4]-cycloaddition reactions using Lewis acid catalysts, as demonstrated in the synthesis of tetrahydro-1-benzimidazole derivatives. Key steps include:
- Activation of cyclopropanecarboxylic acid precursors with anhydrous potassium carbonate and tetrabutylammonium bromide (TBAB) in N,N-dimethylacetamide.
- Dropwise addition of alkylating agents (e.g., tert-butyl bromide) at controlled temperatures (0°C to 55°C) to minimize side reactions.
- Purification via silica gel column chromatography with petroleum ether/ethyl acetate gradients, yielding ~72% purity . Optimization strategies include adjusting solvent polarity, catalyst loading, and temperature gradients to enhance regioselectivity.
Q. Which analytical techniques are most effective for characterizing the compound’s stereochemical configuration?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments and coupling constant analysis (e.g., ) confirm spatial arrangements of substituents.
- X-ray Crystallography : Provides definitive proof of absolute stereochemistry for crystalline derivatives .
- Circular Dichroism (CD) : Correlates electronic transitions with stereochemical environments in solution .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropane ring influence biological activity or binding affinity in target proteins?
Stereochemical variations in cyclopropane derivatives significantly impact bioactivity. For example:
- The (1S,2S)-configuration in methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride enhances hydrogen bonding with enzymes, modulating therapeutic effects in neurological pathways .
- Computational docking studies (e.g., AutoDock Vina) can predict how stereoisomers interact with active sites, such as γ-secretase in Alzheimer’s research .
- Empirical validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics, differentiating enantiomer affinities .
Q. What strategies address contradictions in thermodynamic stability data for cyclopropane derivatives?
Discrepancies in stability metrics (e.g., heat of combustion) arise from strain energy differences between cyclopropane and cyclohexane systems. Methodological solutions include:
- Bomb Calorimetry : Direct measurement of combustion enthalpies under adiabatic conditions, calibrated with benzoic acid () .
- Density Functional Theory (DFT) : Calculates strain energies (e.g., via Gaussian 16) to reconcile experimental and computational data .
- Comparative Analysis : Contrasting stability trends with structurally related compounds (e.g., 1,4-cyclohexane-dicarboxylic acid) to isolate strain effects .
Q. How can in silico models predict the compound’s reactivity in novel reaction environments?
- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in polar aprotic solvents (e.g., DMAc).
- Machine Learning (ML) : Train models on existing cyclopropane reaction datasets to predict regioselectivity in [3+4]-cycloadditions .
- QM/MM Hybrid Methods : Combine quantum mechanics (for active sites) and molecular mechanics (for bulk solvent) to simulate catalytic cycles .
Methodological Considerations
Q. What experimental designs mitigate challenges in purifying highly functionalized cyclopropane derivatives?
- Two-Step Chromatography : Use size-exclusion chromatography (SEC) followed by reverse-phase HPLC to remove byproducts with similar polarities.
- Derivatization : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) to simplify purification .
- Crystallization Screening : Optimize solvent mixtures (e.g., hexane/ethyl acetate) to induce selective crystallization of the target compound .
Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS.
- Metabolite Profiling : Use hepatic microsome assays to identify oxidative metabolites and potential toxic intermediates .
- Radiolabeling : Track compound integrity in animal models using -labeled analogs .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s insecticidal vs. pharmaceutical potential?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy groups, xanthene moieties) to isolate bioactivity domains.
- Dual-Activity Assays : Test the compound in parallel insecticidal (e.g., Drosophila melanogaster) and neurological (e.g., SH-SY5Y cell) models .
- Meta-Analysis : Aggregate data from diverse sources (e.g., PubChem, CAS) to identify consensus trends while excluding unreliable platforms (e.g., BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
